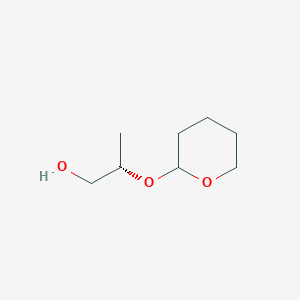

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Descripción

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a chiral secondary alcohol containing a tetrahydro-2H-pyran (THP) ether group. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and fine chemicals due to its stereochemical stability and versatile reactivity. The THP group serves as a protecting group for alcohols, enabling selective functionalization in multi-step syntheses . Its molecular formula is $ C8H{16}O3 $, with a molecular weight of 160.21 g/mol (exact data for the free alcohol is inferred from derivatives like its tosylate salt, $ C{15}H{22}O5S $, MW 314.4 g/mol) .

Propiedades

IUPAC Name |

(2S)-2-(oxan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQCXIXWYWZBA-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439171 | |

| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76946-21-9 | |

| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Preparation Methodologies

Protection of Hydroxyl Group with Tetrahydropyranyl Group

The tetrahydropyranyl group is introduced to protect the hydroxyl functionality via reaction with dihydropyran under acidic catalysis. This step forms the tetrahydropyranyl ether, which is stable under a variety of reaction conditions and can be selectively removed later.

Reduction of Ester to Alcohol

The crucial step to obtain (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves reduction of the corresponding ester or acid ethyl ester precursor. Lithium aluminium hydride (LiAlH4) is the most commonly used reducing agent due to its strong hydride donating ability and efficiency in converting esters to primary alcohols.

Typical Reaction Conditions:

| Parameter | Details |

|---|---|

| Reducing Agent | Lithium aluminium hydride (LiAlH4) |

| Solvent | Diethyl ether or tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux (varies by procedure) |

| Reaction Time | 1.5 to 3 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Example Synthesis from Literature

Starting from 2-(tetrahydro-pyran-2-yloxy)-propionic acid ethyl ester, the compound is reduced with lithium aluminium hydride in diethyl ether at 0 °C for approximately 165 minutes, followed by reflux for 2 hours. This method yields the target alcohol with high purity and stereochemical integrity.

Another reported procedure involves the reduction of methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate with lithium aluminium hydride in tetrahydrofuran at 0–20 °C under an inert atmosphere for 2.5 hours. After quenching with sodium sulfate decahydrate, the product is isolated as a colorless oil with quantitative yield.

Research Findings and Analysis

Yield and Purity

The reduction methods using lithium aluminium hydride consistently provide high yields, often close to quantitative (near 100%) with minimal side reactions. The use of inert atmosphere and controlled temperature is critical to prevent decomposition or racemization.

Summary Table of Preparation Methods

Aplicaciones Científicas De Investigación

One of the primary applications of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is in organic synthesis. Its structure allows it to serve as a versatile intermediate in the preparation of various complex molecules:

- Asymmetric Synthesis : The compound is employed in asymmetric synthesis processes, where it acts as a chiral building block. This enables the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

- Heterocyclic Chemistry : Due to its tetrahydropyran moiety, it can be utilized in the synthesis of other heterocycles, expanding its utility in creating diverse chemical entities.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic properties:

- Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. For instance, studies have suggested potential applications in developing anti-inflammatory and analgesic agents.

- Prodrug Formulation : The compound's ability to modify solubility and permeability profiles makes it suitable for use as a prodrug or in formulations aimed at enhancing bioavailability.

Material Science

In material science, this compound is being explored for its potential applications:

- Polymer Chemistry : It can act as a monomer or co-monomer in the synthesis of polymers with specific properties. The incorporation of this compound can enhance the mechanical strength and thermal stability of polymeric materials.

- Coatings and Adhesives : Due to its chemical structure, it may also find applications in developing coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Case Studies

Several studies highlight the practical applications of (2S)-2-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol):

- Asymmetric Synthesis of Antiviral Agents : A study published in the Journal of Organic Chemistry demonstrated how this compound was used as a chiral auxiliary in synthesizing antiviral agents, showcasing its importance in medicinal chemistry .

- Development of Biodegradable Polymers : Research detailed in Angewandte Chemie explored using this compound as a building block for biodegradable polymers, emphasizing its role in sustainable material science .

- Pharmaceutical Formulations : In pharmaceutical research, (2S)-2-(Tetrahydro-2H-pyran-2-yloxy)propan-1-ol was investigated for enhancing drug solubility and stability, indicating its potential for improving therapeutic efficacy .

Mecanismo De Acción

The primary mechanism of action for (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through the formation of a stable acetal linkage, which can be selectively removed under acidic conditions to regenerate the free alcohol.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

(2S)-2-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Compound 15)

- Structure : Differs by a methyl group at the C2 position, altering steric hindrance and reactivity.

- Synthesis : Prepared via THP protection of a secondary alcohol during tomatidine synthesis. The methyl group enhances steric protection, improving regioselectivity in glycosylation reactions .

- Applications : Used in antibiotic natural product synthesis (e.g., tomatidine), where steric effects influence binding to bacterial targets .

Tosylate Derivative (CAS 42274-61-3)

- Structure : (2S)-2-((THP-2-yl)oxy)propan-1-ol 4-methylbenzenesulfonate.

- Key Features : The tosylate group enhances leaving-group ability, making it a precursor for nucleophilic substitutions. MW = 314.4 g/mol, stored under dry, sealed conditions .

- Applications : Critical in radiopharmaceutical synthesis (e.g., fluorination reactions at 110–125°C) for PET imaging agents, where precursor purity impacts yield .

Natural THP Ethers from Mesembryanthemum crystallinum

- Examples: Compound 8: $ 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl $ (E)-3-(4-hydroxy-3-methoxyphenyl) acrylate. Compound 9: Contains a hydroxymethyl-THP core with a phenolic ether linkage.

- Structural Differences: Natural analogs feature complex substituents (e.g., phenolic, cinnamate groups) absent in the synthetic target.

Functional Analogs

Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

- Structure : THP ether with a phenylsulfonyl group.

- Key Features : Increased electron-withdrawing effects enhance stability under acidic conditions. MW = 326.45 g/mol.

- Applications : Used as a pharmaceutical impurity reference standard, highlighting the importance of stereochemical control in drug development .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structure : Contains naphthyl and thiophene groups instead of THP.

- Functional Comparison : Demonstrates how ether linkages influence pharmacokinetics; the THP group in the target compound offers better metabolic stability compared to aromatic ethers .

Actividad Biológica

Overview

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, commonly referred to as THP-propanol, is an organic compound characterized by a tetrahydropyranyl (THP) protecting group attached to a propanol backbone. Its molecular formula is , with a molecular weight of approximately 160.21 g/mol. The compound is primarily utilized in organic synthesis, particularly as a protecting group for alcohols during complex synthetic procedures .

The biological activity of THP-propanol is largely attributed to its function as a protecting group. The tetrahydropyranyl moiety stabilizes the hydroxyl group, preventing it from participating in undesired side reactions. This stabilization occurs through the formation of a stable acetal linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol.

Applications in Research and Industry

THP-propanol has diverse applications across various scientific fields:

- Organic Chemistry : It serves as a protecting group in multi-step organic syntheses, facilitating the selective protection and deprotection of hydroxyl groups.

- Biological Synthesis : The compound is used in the synthesis of biologically active molecules, where selective protection of hydroxyl groups is crucial.

- Pharmaceutical Development : It plays a role in the design and synthesis of pharmaceutical compounds, particularly those requiring specific molecular architectures .

Anticancer Research

A significant area of research involving THP-propanol is its application in synthesizing histone deacetylase (HDAC) inhibitors. These inhibitors have emerged as promising candidates for cancer treatment due to their ability to influence gene expression and promote apoptosis in cancer cells.

Case Study Example :

A study demonstrated that derivatives containing THP-propanol exhibited potent HDAC inhibitory activity. These compounds were synthesized as part of structural development studies aimed at producing class-selective HDAC inhibitors, which are vital for treating various cancers .

Mechanistic Studies

Research has also focused on understanding the mechanistic pathways through which THP-propanol derivatives exert their biological effects. For instance, compounds synthesized with this protecting group were shown to inhibit the growth of human colorectal cancer cells (HCT116) both in vitro and in vivo, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

The unique properties of THP-propanol can be contrasted with similar compounds that utilize different protecting groups:

| Compound Name | Protecting Group | Unique Features |

|---|---|---|

| (2S)-2-((Tetrahydrofuran-2-yl)oxy)propan-1-ol | Tetrahydrofuran | Less stable under acidic conditions compared to THP |

| (2S)-2-((Methoxymethyl)oxy)propan-1-ol | Methoxymethyl | More complex removal process |

| (2S)-2-((Trimethylsilyl)oxy)propan-1-ol | Trimethylsilyl | Requires harsher conditions for deprotection |

THP-propanol stands out due to its stability and ease of removal under mild acidic conditions, making it particularly useful in complex synthetic sequences where selective protection is essential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol?

- The compound is typically synthesized via tetrahydropyran (THP) protection of a hydroxyl group. A reported method involves reacting (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with 3,4-dihydro-2H-pyran in the presence of pyridinium p-toluenesulfonate, followed by reduction using lithium aluminum hydride (LAH) in THF . Subsequent steps may include iodination or functional group interconversion.

Q. How is the stereochemistry of the compound confirmed experimentally?

- Chiral HPLC and polarimetry are standard for assessing enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons or carbons near the chiral center. For example, coupling constants in -NMR and NOE (Nuclear Overhauser Effect) experiments help confirm spatial arrangements .

Q. What analytical techniques are critical for characterizing this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ether linkages. X-ray crystallography may resolve absolute configuration if suitable crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Solvent choice (e.g., anhydrous dichloromethane for THP protection) and temperature control (e.g., ice baths for LAH reductions) minimize side reactions. Catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, enhance enantioselectivity. Thermodynamic data (e.g., ΔrG° values) from gas-phase studies can guide feasibility predictions for protonation/deprotonation steps .

Q. What computational methods predict the compound’s physicochemical properties?

- Density Functional Theory (DFT) calculates molecular orbitals and reaction pathways, while molecular dynamics simulations assess solvent interactions. Tools like COSMO-RS predict solubility and partition coefficients (LogP). Experimental pKa and LogD values from PubChem can validate computational models .

Q. How can contradictions in thermodynamic data for synthesis steps be resolved?

- Discrepancies in ΔrH° or ΔrG° values (e.g., gas-phase vs. solution-phase data from Baer et al. and Bartmess et al.) require cross-validation using calorimetry or kinetic studies. Statistical analysis (e.g., error margins in NIST datasets) and sensitivity testing of reaction parameters (pH, solvent polarity) clarify outliers .

Q. What strategies mitigate racemization during functional group transformations?

- Low-temperature conditions and non-polar solvents stabilize intermediates. Protecting group strategies (e.g., THP for hydroxyl groups) reduce exposure to acidic/basic environments. Monitoring optical rotation during synthesis ensures chiral integrity .

Methodological Notes

- Data Interpretation : Cross-reference thermodynamic data (e.g., NIST Chemistry WebBook) with experimental results to validate reaction mechanisms .

- Safety Protocols : While commercial aspects are excluded, adhere to GHS guidelines (e.g., Category 4 toxicity) for handling acute exposure risks .

- Advanced Characterization : Combine NMR with circular dichroism (CD) for chiral analysis in biologically active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.